5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)13-19-8/h4-6H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWZRFMBPIFBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501135659 | |
| Record name | 5-(1,1-Dimethylethyl) 6,7-dihydroisoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912265-93-1 | |
| Record name | 5-(1,1-Dimethylethyl) 6,7-dihydroisoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912265-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1-Dimethylethyl) 6,7-dihydroisoxazolo[4,5-c]pyridine-3,5(4H)-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501135659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production methods for this compound are generally based on optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group at position 3 undergoes amidation with primary or secondary amines in the presence of coupling agents. This reaction is critical for generating amide derivatives with potential biological activity.
Reagents/Conditions :
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HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as catalysts.
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Solvents: Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres .
Product : Substituted amides, e.g., 5-Boc-4H,5H,6H,7H- oxazolo[4,5-c]pyridine-3-carboxamide derivatives.
Esterification Reactions
The carboxylic acid reacts with alcohols to form esters, enhancing solubility in nonpolar solvents.
Reagents/Conditions :
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DCC/DMAP or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous THF or DCM.
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Methanol or ethanol for small-scale ester synthesis .
Product : Methyl or ethyl esters, useful as intermediates in drug discovery .
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose a free amine, enabling further functionalization.
Reagents/Conditions :
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Trifluoroacetic acid (TFA) in DCM (1–2 hours, 0°C to room temperature).
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Alternative: Hydrochloric acid (HCl) in dioxane .
Product : 4H,5H,6H,7H- oxazolo[4,5-c]pyridine-3-carboxylic acid with a free amine at position 5 .
Reduction and Oxidation
The heterocyclic core and functional groups participate in redox reactions:
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Reduction : Sodium borohydride (NaBH₄) selectively reduces ketones or aldehydes but leaves the carboxylic acid intact.
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Oxidation : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) oxidizes unsaturated bonds or alcohols to ketones/carboxylic acids .
Nucleophilic Substitution
The oxazole ring’s electrophilic carbon sites undergo substitution with nucleophiles like amines or thiols.
Reagents/Conditions :
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PPh₃ (triphenylphosphine) with iodine for iodination, followed by displacement with nucleophiles .
Product : Derivatives with modified heterocyclic rings, enhancing structural diversity.
Stability and Reactivity Notes
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxazolo[4,5-c]pyridine compounds exhibit significant anticancer properties. The structural features of 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid make it a candidate for further exploration in the development of novel anticancer agents. Studies have shown that modifications to the oxazolo-pyridine scaffold can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this scaffold have been tested against breast and lung cancer cells with promising results indicating potential pathways for therapeutic development .
Protein Degradation
This compound is also being investigated for its role in protein degradation technologies. It serves as a building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade specific proteins within cells. The incorporation of this compound into these molecules could enhance their efficacy and specificity in targeting disease-related proteins .
Materials Science
Polymer Chemistry
In materials science, this compound can be used as a monomer for the synthesis of functional polymers. Its unique structure allows it to participate in various polymerization reactions leading to materials with tailored properties. For example, polymers derived from this compound can exhibit enhanced thermal stability and chemical resistance due to the presence of the oxazole ring .
Nanomaterials
The integration of this compound into nanomaterials has been explored for applications in drug delivery systems. Its ability to form stable nanoparticles can facilitate the encapsulation of therapeutic agents and improve their bioavailability. Research is ongoing to optimize these nanocarriers for targeted delivery in cancer therapy .
Chemical Building Block
Synthesis of Complex Molecules
As a versatile building block in organic synthesis, this compound can be utilized to construct more complex molecules through various coupling reactions. Its functional groups allow for further modifications that can lead to the development of new pharmaceuticals or agrochemicals. The ability to introduce diverse substituents makes it an attractive target for synthetic chemists aiming to create libraries of compounds for biological screening .
Summary Table: Applications Overview
| Application Area | Specific Use Cases | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Enhanced cytotoxicity against cancer cell lines |
| Protein degradation technologies | Development of selective PROTACs | |
| Materials Science | Polymer synthesis | Tailored properties such as thermal stability |
| Nanomaterials for drug delivery | Improved bioavailability and targeted delivery | |
| Chemical Building Block | Synthesis of complex organic molecules | Creation of diverse libraries for biological screening |
Mechanism of Action
The mechanism of action of 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid involves its interactions with specific molecular targets. The Boc group plays a crucial role in protecting reactive sites during chemical reactions, allowing for selective modifications. The compound’s unique structure enables it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₂H₁₆N₂O₅
- Molecular Weight : 268.27 g/mol
- CAS Number : 912265-93-1
- Key Features :
- A fused oxazolo[4,5-c]pyridine core with a tert-butoxycarbonyl (Boc) protective group at position 5 and a carboxylic acid at position 2.
- The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, particularly in peptide and PROTAC (proteolysis-targeting chimera) synthesis .
- Available commercially with ≥95% purity for research and industrial applications .
Comparison with Structural Analogs
Pyrazolo Analogs
Example: 5-[(tert-butoxy)carbonyl]-2-methyl-4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS: Not explicitly listed; see ).
- Structural Differences :
- Replaces the oxazole ring with a pyrazole (two adjacent nitrogen atoms in the five-membered ring).
- Contains a methyl group at position 2 of the pyrazolo ring.
- Steric Effects: The methyl group introduces steric hindrance, which may reduce metabolic degradation .
- Applications : Likely used in kinase inhibitor design due to pyrazole’s prevalence in such scaffolds.
Positional Isomers
Example : 6-[(tert-Butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid (CAS: 1782024-67-2) .
- Structural Differences :
- Oxazole ring fused at pyridine positions 5,4-c instead of 4,5-c .
- Impact on Properties :
Saturated Derivatives
Example : CIS-5-(TERT-BUTOXYCARBONYL)-3A,4,5,6,7,7A-HEXAHYDROISOXAZOLO[4,5-C]PYRIDINE-3-CARBOXYLIC ACID (CAS: 1251012-71-1) .
Thiazolo Analogs
Example : Potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate (CAS: 1803606-05-4) .
- Structural Differences :
- Replaces oxazole’s oxygen with sulfur (thiazole ring).
- Potassium salt form of the carboxylic acid.
- Impact on Properties :
Ester Derivatives
Example : 5-TERT-BUTYL 3-ETHYL 4H,5H,6H,7H-[1,2]OXAZOLO[4,5-C]PYRIDINE-3,5-DICARBOXYLATE (CAS: 912265-92-0) .
- Structural Differences :
- Ethyl ester at position 3 instead of a carboxylic acid.
- Impact on Properties :
Comparative Data Table
Biological Activity
5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
- IUPAC Name : 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid
- Molecular Formula : C12H16N2O5
- Molecular Weight : 268.27 g/mol
- CAS Number : 912265-93-1
Antimicrobial Activity
Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxazole showed activity against various bacterial strains. Specifically, the oxazole moiety is known to enhance the binding affinity to bacterial enzymes, which can inhibit their growth .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism appears to involve the disruption of mitochondrial membrane potential and the subsequent release of cytochrome c .
Anti-inflammatory Effects
In animal models, this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in conditions characterized by chronic inflammation .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following general synthetic pathway has been outlined:
- Formation of the Oxazole Ring : The initial step involves cyclization reactions using diazocarbonyl compounds.
- Protection of Functional Groups : Tert-butoxycarbonyl (Boc) protection is applied to amine functionalities to prevent unwanted reactions during subsequent steps.
- Carboxylic Acid Formation : The final step involves hydrolysis or oxidation to yield the carboxylic acid derivative.
Case Studies
Q & A
Q. What are the key synthetic routes for preparing this oxazolo-pyridine derivative, and what catalysts/solvents are typically employed?
The synthesis involves condensation and cyclization steps. A common approach starts with the formation of the oxazolo-pyridine core via condensation of substituted pyridine precursors, followed by Boc-protection of the amine group. Palladium or copper catalysts (e.g., Pd(PPh₃)₄ or CuI) in solvents like dimethylformamide (DMF) or toluene are used to facilitate coupling reactions . For example, microwave-assisted Suzuki-Miyaura cross-coupling with Pd catalysts (e.g., PdCl₂(PPh₃)₂) under inert atmospheres can improve regioselectivity and yield .
Q. How is the Boc-protecting group strategically employed in this compound’s synthesis?
The tert-butoxycarbonyl (Boc) group protects secondary amines during multi-step syntheses. It is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃) and removed using trifluoroacetic acid (TFA) or HCl in dioxane, ensuring selective deprotection without disrupting the oxazolo-pyridine scaffold .
Q. What analytical methods validate the compound’s structure and purity?
NMR spectroscopy (¹H, ¹³C) confirms regiochemistry, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Purity (>95%) is assessed via HPLC with UV detection at 254 nm. For example, ¹H NMR in CDCl₃ resolves signals for the Boc group (δ 1.4–1.5 ppm, singlet) and the oxazolo-pyridine protons (δ 6.8–8.2 ppm) .
Advanced Research Questions
Q. How can the cyclization step be optimized to address low yields or side-product formation?
Optimization strategies include:
- Temperature control : Slow addition of reagents at 0–5°C to minimize exothermic side reactions.
- Catalyst screening : Testing Pd/Cu ratios (e.g., Pd(OAc)₂ with CuI for Sonogashira coupling) .
- Solvent polarity : Switching from DMF to acetonitrile may reduce byproducts via improved solubility . A comparative study using microwave irradiation (140°C, 30 min) achieved 85% yield vs. 60% with conventional heating .
Q. What computational tools model the compound’s electronic structure for reactivity predictions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites on the oxazolo-pyridine core. For instance, the carboxylic acid moiety (pKa ~3.5) and Boc group’s steric effects influence hydrogen-bonding interactions in biological assays .
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Cross-validation : Use complementary techniques (e.g., IR for carbonyl stretches, X-ray crystallography for absolute configuration) .
- Dynamic effects : Consider rotamers in NMR; variable-temperature NMR can resolve overlapping signals .
- Batch variability : Trace impurities (e.g., residual Pd) may alter MS profiles; ICP-MS quantifies metal contaminants .
Methodological Notes
- Contradiction Handling : Conflicting solubility data (e.g., DMF vs. acetonitrile) may arise from polymorphic forms; recrystallization in ethyl acetate/hexane improves consistency .
- Advanced Purification : Reverse-phase chromatography (C18 column, MeOH/H₂O gradient) resolves diastereomers if stereocenters are present .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
